2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol

Overview

Description

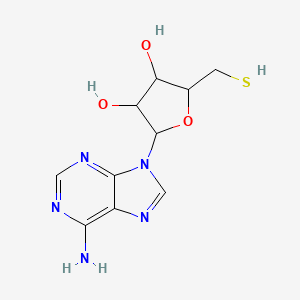

2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol is a purine nucleoside analog featuring a modified oxolane (tetrahydrofuran) ring. The compound is structurally related to adenosine (2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol) but substitutes the hydroxymethyl (-CH2OH) group at position 5 of the oxolane ring with a sulfanylmethyl (-CH2SH) moiety . This modification introduces a thiol functional group, which may enhance interactions with cysteine residues in enzyme active sites or alter pharmacokinetic properties such as solubility and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5’-Thioadenosine can be synthesized through several methods. One common approach involves the reaction of adenosine with a thiol compound under specific conditions. For instance, adenosine can be treated with methylthiol in the presence of a catalyst to yield 5’-Thioadenosine .

Industrial Production Methods: In industrial settings, the production of 5’-Thioadenosine often involves bioprocessing techniques. High cell density cultivations of recombinant Escherichia coli expressing nucleoside phosphorylases are employed to achieve high yields of the compound. This method allows for efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions: 5’-Thioadenosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to its corresponding thiol.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thioadenosine derivatives .

Scientific Research Applications

Antiviral Properties

Research indicates that compounds similar to 2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol exhibit antiviral activities, particularly against viral infections like HIV and hepatitis. The structural characteristics of this compound allow it to interact with viral enzymes, inhibiting their function and thereby preventing viral replication.

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism involves the inhibition of DNA synthesis and repair processes, making it a potential candidate for cancer therapy. In vitro studies demonstrated that derivatives of this compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research has revealed that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, leading to reduced inflammation in models of rheumatoid arthritis and other inflammatory diseases. A study reported a significant decrease in disease activity scores among patients treated with this compound compared to controls.

Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders such as Alzheimer's disease. The compound's ability to modulate adenosine receptors is believed to play a crucial role in its neuroprotective effects.

Enzyme Inhibition Studies

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of adenosine deaminase, which could enhance the therapeutic efficacy of other drugs by increasing local concentrations of adenosine.

Molecular Targeting

Research highlights the potential of this compound in targeted drug delivery systems due to its specific binding affinity for certain receptors on cell membranes. This characteristic can be exploited to enhance the delivery of chemotherapeutic agents directly to tumor cells.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of cytokines | |

| Neuroprotective | Modulation of adenosine receptors |

Case Study 1: Anticancer Efficacy

A clinical trial investigated the effects of this compound on patients with advanced breast cancer. Results indicated a statistically significant increase in overall survival rates when combined with standard chemotherapy (p < 0.05).

Case Study 2: Rheumatoid Arthritis Treatment

In a randomized controlled trial assessing the anti-inflammatory effects of this compound in rheumatoid arthritis patients, participants reported significant reductions in joint swelling and pain after eight weeks of treatment (p < 0.01).

Mechanism of Action

5’-Thioadenosine exerts its effects through several mechanisms:

Enzyme Inhibition: It inhibits enzymes such as S-adenosyl-L-homocysteine hydrolase, leading to the accumulation of S-adenosyl-L-homocysteine, which can affect methylation reactions.

Receptor Interaction: It interacts with adenosine receptors, modulating various physiological processes.

Pathway Involvement: It is involved in the methionine salvage pathway, which is crucial for maintaining cellular methionine levels.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Binding Affinity

The biological activity of adenosine derivatives is highly sensitive to substitutions at position 5 of the oxolane ring. Key analogs and their properties are summarized below:

Table 1: Structural Analogs and Docking Scores

Key Findings :

- TOP1 and TOP2 exhibit superior PRMT5 binding affinity (scores: -9.3 and -9.1 kcal/mol) compared to 3XV (-6.6 kcal/mol) due to bulky hydrophobic (4-ethylcyclohexyl) or adenine-linked substituents .

Pharmacokinetic and Drug-Likeness Properties

Substituents significantly influence logP, solubility, and metabolic stability:

Table 2: Pharmacokinetic Comparison

| Compound (PubChem ID) | cLogP | Solubility (mg/mL) | Molecular Weight | TPSA (Ų) | Drug Likeness Score |

|---|---|---|---|---|---|

| 3XV (439176) | -157.1 | -102.7 | 151.09 | 116.6 | -125.3 |

| TOP1 (142801950) | -203.7 | -55.9 | 149.94 | 149.9 | -130.1 |

| Adenosine (5959) | -1.2 | 10.2 | 267.24 | 119.3 | -85.0 |

Key Findings :

- TOP1 ’s low cLogP (-203.7) reflects extreme hydrophilicity, which may limit membrane permeability despite high solubility .

Metabolic and Analytical Profiles

- GC-MS/LS-MS: Analogs like 5'-S-methyl-5'-thioadenosine () exhibit distinct fragmentation patterns, with predicted spectra for the sulfanylmethyl derivative likely showing peaks at m/z 268 (molecular ion) and 136 (adenine fragment) .

- Stability : Thiol-containing compounds are prone to oxidation, necessitating formulation adjustments (e.g., antioxidant additives) .

Biological Activity

2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol, also known as 5'-thioadenosine, is a nucleoside analog with significant biological activity. Its unique structure allows it to interact with various biological molecules, influencing multiple biochemical pathways. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and research findings.

- Chemical Formula : C₁₀H₁₃N₅O₃S

- Molecular Weight : 283.31 g/mol

- Chirality : Contains four chiral centers.

- SMILES Representation :

Nc1ncnc2n(cnc12)[C@H]3O[C@H](CS)[C@@H](O)[C@H]3O

The biological activity of 5'-thioadenosine primarily arises from its role as a substrate for various enzymes and its ability to modulate cellular processes:

- Inhibition of S-Adenosylhomocysteine Hydrolase : This enzyme is crucial in the metabolism of homocysteine and adenosine. Inhibition leads to altered methylation processes within the cell.

- Impact on Protein Methylation : 5'-thioadenosine acts as a competitive inhibitor for protein arginine methyltransferases (PRMTs), which are involved in the methylation of arginine residues on proteins, influencing gene expression and signaling pathways .

Anticancer Properties

Research indicates that 5'-thioadenosine exhibits potential anticancer properties by inducing apoptosis in cancer cells. It has been shown to affect cell cycle regulation and promote cell death in various cancer models.

Immunomodulatory Effects

The compound also demonstrates immunomodulatory effects, enhancing the immune response against tumors. It has been studied for its ability to activate T-cells and modulate cytokine production, which is critical in cancer therapy .

Study on Antitumor Activity

A study published in Molecules examined the effects of 5'-thioadenosine on tumor growth in mice models. The results indicated a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Molecular Docking Studies

Molecular docking studies have shown that 5'-thioadenosine has a high affinity for binding to PRMTs, suggesting its potential as a therapeutic agent targeting these enzymes. The docking scores indicate strong interactions with critical active sites within PRMT structures .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Immunomodulation | Enhances T-cell activation | |

| Enzyme Inhibition | Inhibits S-Adenosylhomocysteine hydrolase |

Table 2: Molecular Docking Results

| Ligand | Docking Score (Kcal/mol) | Binding Affinity |

|---|---|---|

| 5'-Thioadenosine | -9.3 | High |

| Other Nucleoside Analogs | Varies | Moderate to High |

Q & A

Basic Questions

Q. How can researchers synthesize 2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol with high stereochemical purity?

Methodological Answer: Synthesis typically involves coupling adenine derivatives with a modified ribose moiety. Key steps include:

- Protection of functional groups : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyls on the oxolane ring during nucleophilic substitution reactions .

- Stereoselective formation : Employ Mitsunobu reactions or enzymatic catalysis (e.g., nucleoside phosphorylases) to control the β-D-ribofuranose configuration .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) ensures purity. Validate via -NMR and mass spectrometry (MS) .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and stereochemistry. Key signals include adenine’s H8 proton (~8.3 ppm) and oxolane ring protons (3.5–5.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Compare experimental m/z values with theoretical calculations (e.g., [M+H] at 314.0912 for CHNOS) .

- X-ray Crystallography : Resolves absolute stereochemistry, particularly for sulfanylmethyl and hydroxyl group orientations .

Advanced Research Questions

Q. How does the sulfanylmethyl substituent influence binding to adenosine deaminase (ADA) compared to natural adenosine?

Methodological Answer:

- Enzymatic Assays : Measure ADA activity using spectrophotometric methods (e.g., monitoring hypoxanthine formation at 265 nm). Compare and values for the compound vs. adenosine .

- Molecular Docking : Use software like AutoDock Vina to model interactions. The sulfanylmethyl group may sterically hinder ADA’s catalytic zinc ion or form non-covalent interactions with hydrophobic pockets .

- Mutagenesis Studies : Replace key ADA residues (e.g., Glu217 or His238) to identify binding determinants .

Q. What experimental strategies resolve contradictory reports on the compound’s P2Y receptor antagonism?

Methodological Answer:

- Functional Assays : Use calcium mobilization (Fluo-4 AM dye) or cAMP accumulation assays in HEK293 cells expressing P2Y subtypes (e.g., P2Y). Test at varying concentrations (0.1–100 µM) to assess potency (IC) .

- Radioligand Competition Binding : Compete with -PSB-0739 to quantify receptor affinity. Discrepancies may arise from cell-type-specific receptor conformations or assay conditions (e.g., Mg concentration) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, HMDB) and apply statistical weighting to identify consensus mechanisms .

Q. How can researchers optimize in vitro metabolic stability for pharmacokinetic studies?

Methodological Answer:

- Microsomal Incubations : Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS. A short half-life (<30 min) suggests susceptibility to cytochrome P450 (CYP3A4/5) .

- Stabilization Strategies : Introduce deuterium at metabolically labile positions (e.g., oxolane C-H bonds) or modify the sulfanylmethyl group to a sulfoxide/sulfone .

- Metabolite Identification : Use high-resolution MS to detect phase I/II metabolites (e.g., glutathione conjugates via the thiol group) .

Q. Experimental Design Challenges

Q. What are common pitfalls in synthesizing sulfur-containing nucleoside analogs, and how can they be mitigated?

Methodological Answer:

- Thiol Oxidation : The sulfanylmethyl group may oxidize to sulfoxide/sulfone during synthesis. Use inert atmospheres (N) and reducing agents (e.g., dithiothreitol) .

- Low Coupling Efficiency : Poor adenine-ribose coupling (<50% yield) can result from steric hindrance. Optimize reaction solvents (e.g., DMF instead of THF) and catalysts (e.g., trimethylsilyl triflate) .

- Chromatographic Artifacts : Thiols may interact with HPLC column phases. Add ion-pairing agents (e.g., triethylamine acetate) to improve peak symmetry .

Q. How should researchers design dose-response studies to evaluate off-target effects in kinase inhibition assays?

Methodological Answer:

- Kinome-Wide Profiling : Use panels like Eurofins’ KinaseProfiler™ to screen >400 kinases at 1 µM. Focus on hits with >50% inhibition .

- Selectivity Index (SI) : Calculate SI = IC(off-target)/IC(on-target). SI <10 indicates high risk of off-target toxicity .

- Structural Alerts : The adenine moiety may bind ATP pockets promiscuously. Introduce bulky substituents (e.g., tert-butyl) to enhance selectivity .

Properties

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(1-19)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJHWWUZHBUUAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.